Pyrazine, a six-membered heteroaromatic ring with two nitrogen atoms at the 1 and 4 positions, represents a cornerstone in the architecture of biologically active molecules.[1] Its unique electronic properties, including its electron-deficient nature, and its capacity for hydrogen bonding, make it a versatile scaffold in medicinal chemistry.[2] Pyrazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, and antihypertensive effects, leading to the development of several clinically significant drugs.[1] This technical guide provides a comprehensive overview of pyrazine-based compounds in research, delving into their synthesis, multifaceted biological activities, and the intricate structure-activity relationships that govern their therapeutic potential.
The construction of the pyrazine ring and its subsequent functionalization are pivotal to exploring its chemical space for drug discovery. A variety of synthetic methodologies have been developed, ranging from classical condensation reactions to modern cross-coupling techniques.
The traditional synthesis of the pyrazine core often involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. This robust method allows for the formation of the central pyrazine ring, which can then be further modified.
This protocol outlines the classical synthesis of a tetrasubstituted pyrazine from benzil and ethylenediamine.
Modern organic synthesis has provided a powerful toolkit for the selective and efficient functionalization of the pyrazine ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are instrumental in creating carbon-carbon and carbon-nitrogen bonds, respectively, enabling the introduction of a wide array of substituents.
This protocol details a typical Suzuki-Miyaura reaction for the synthesis of a 2,5-disubstituted pyrazine from 2,5-dichloropyrazine and an arylboronic acid.
The pyrazine scaffold is a recurring motif in a multitude of compounds exhibiting a wide range of biological activities. This section will explore some of the most significant therapeutic areas where pyrazine derivatives have made a substantial impact.
Pyrazine derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[1][3] Their mechanisms of action are diverse and often involve the inhibition of key cellular signaling pathways that are dysregulated in cancer.
A significant number of pyrazine-based anticancer agents function as kinase inhibitors.[2][5] Kinases are a class of enzymes that play a critical role in cell signaling, and their aberrant activity is a hallmark of many cancers. The pyrazine ring can effectively occupy the ATP-binding pocket of kinases, leading to the inhibition of their catalytic activity.
This protocol describes a general method for assessing the inhibitory activity of a pyrazine compound against a specific protein kinase.
Favipiravir, a pyrazine carboxamide derivative, is a broad-spectrum antiviral drug that has demonstrated efficacy against a range of RNA viruses.[6][7] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[8]
Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[7][8] Favipiravir-RTP then acts as a substrate for the viral RdRp, where it is incorporated into the nascent viral RNA strand.[9] This incorporation leads to two primary antiviral effects:
Beyond anticancer and antiviral applications, pyrazine derivatives have shown promise in a variety of other therapeutic areas:
Understanding the relationship between the chemical structure of a pyrazine derivative and its biological activity is crucial for the rational design of more potent and selective drugs.
For pyrazine-based kinase inhibitors, the substituents on the pyrazine ring play a critical role in determining their potency and selectivity. Key interactions with the amino acid residues in the ATP-binding pocket of the kinase are often governed by the nature and position of these substituents.
A study on 2,6-disubstituted pyrazines as CK2 inhibitors revealed that derivatives with a (pyrrol-3-yl)acetic acid and a monosubstituted aniline moiety possessed potent inhibitory activities.[17] Further optimization by introducing an aminoalkyl group at the 6-position of an indazole ring resulted in improved efficacy in both enzymatic and cell-based assays.[18]
QSAR studies employ statistical methods to correlate the physicochemical properties of a series of compounds with their biological activities.[19][20] These models can be used to predict the activity of novel compounds and guide the design of more potent analogs. For pyrazine derivatives, QSAR models have been developed to predict their antiproliferative activity, with descriptors such as electronic properties, hydrophobicity, and steric parameters being important predictors of activity.[21]
The pyrazine nucleus continues to be a highly privileged scaffold in drug discovery, with its derivatives demonstrating a remarkable diversity of biological activities. The ongoing development of novel synthetic methodologies will undoubtedly expand the accessible chemical space of pyrazine-based compounds, providing new opportunities for the discovery of next-generation therapeutics. Furthermore, a deeper understanding of the molecular mechanisms of action and the continued application of structure-based drug design and QSAR will facilitate the development of more potent, selective, and safer pyrazine-based drugs for a wide range of diseases. The versatility and proven track record of the pyrazine ring ensure its enduring importance in the field of medicinal chemistry for years to come.
-
Fuchi, N., Iura, Y., Kaneko, H., Nitta, A., Suyama, K., Ueda, H., ... & Takahashi, T. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & medicinal chemistry letters, 22(13), 4358-4361. [Link]
-
Guner, V. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. SN Applied Sciences, 4(11), 309. [Link]
-
Greenberg, R. M. (2007). Towards an understanding of the mechanism of action of praziquantel. Parasitology, 134(8), 1141-1150. [Link]
-
Dyachenko, I. A., & Veselovsky, A. V. (2022). Scientific review: Favipiravir as a treatment for RNA viruses, including COVID-19. Journal of Medical Virology, 94(10), 4646-4657. [Link]
-
Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 93(7), 449-463. [Link]
-
Shannon, A., Selisko, B., Le, N. T. T., Huchting, J., Touret, F., Piorkowski, G., ... & Canard, B. (2021). Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination?. The Innovation, 2(3), 100132. [Link]
-
Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 93(7), 449-463. [Link]
-
Fuchi, N., Iura, Y., Kaneko, H., Nitta, A., Suyama, K., Ueda, H., ... & Takahashi, T. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & medicinal chemistry letters, 22(13), 4358-4361. [Link]
-
Guo, Q., Xu, M., Guo, S., Zhu, F., & Xie, Y. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73(4), 1043-1051. [Link]
-
Tiyasakulchai, T., Charoensetakul, N., Khamkhenshorngphanuch, T., Thongpanchang, C., Srikun, O., Yuthavong, Y., & Srimongkolpithak, N. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC advances, 11(60), 38043-38049. [Link]
-
Vunnam, K. K., Katari, N. K., Pydimarry, S. P. R., Marisetti, V. M., & Gundla, R. (2023). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Asian Journal of Chemistry, 35(5), 1178-1182. [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Praziquantel?. Synapse. [Link]
-
Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Pharmaceuticals, 16(10), 1435. [Link]
-
Li, Z., Su, Y., He, W., Wu, J., & Li, Z. (2018). Synthesis of a Bone-Targeted Bortezomib with In Vivo Anti-Myeloma Effects in Mice. Molecules, 23(9), 2298. [Link]
-
de la Cruz, J. N., & Padrón, J. I. (2021). One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid. Organic & Biomolecular Chemistry, 19(33), 7200-7204. [Link]
-
Bobulescu, I. A., & Moe, O. W. (2007). Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride. American journal of hypertension, 20(1), 111-120. [Link]
-
Lupu, A. S., Mereuta, L., Park, S. Y., Luchian, T., & Hodo, T. (2021). Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling. International journal of molecular sciences, 22(23), 12792. [Link]
-
Doležal, M., Kráľová, K., & Zitko, J. (2018). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 23(10), 2543. [Link]
-
Marchant, J. S. (2018). The mechanism of action of praziquantel: can new drugs exploit similar mechanisms?. Expert review of anti-infective therapy, 16(10), 797-808. [Link]
-
Kappe, C. O. (2010). A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condensation. Tetrahedron letters, 51(4), 643-645. [Link]
-
Cha, S. H., & Hong, S. T. (2022). What is the Mechanism of Action of Praziquantel and How Might Resistance Strike?. The Korean Journal of Parasitology, 60(4), 241. [Link]
-
Garty, H., & Benos, D. J. (1988). Interactions of amiloride and small monovalent cations with the epithelial sodium channel. Inferences about the nature of the channel pore. The Journal of general physiology, 91(6), 741-760. [Link]
-
Boulebd, H., Belkacem, M., & Ghalem, S. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Acta Chimica Slovenica, 68(4), 882-895. [Link]
-
Boulebd, H., Belkacem, M., & Ghalem, S. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Acta Chimica Slovenica, 68(4), 882-895. [Link]
-
Park, S. K., & Marchant, J. S. (2022). Molecular and cellular basis of praziquantel action in the cardiovascular system. American Journal of Physiology-Cell Physiology, 322(4), C657-C667. [Link]
-
Garty, H., & Benos, D. J. (1988). The amiloride-sensitive sodium channel. Physiological reviews, 68(2), 309-373. [Link]
-
Boulebd, H., Belkacem, M., & Ghalem, S. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Acta Chimica Slovenica, 68(4), 882-895. [Link]
-
Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Pharmaceuticals, 16(10), 1435. [Link]
-
Patsnap. (2024, June 21). What are Amiloride sensitive sodium channel inhibitors and how do they work?. Synapse. [Link]
-
Kumar, A., Kumar, A., & Kumar, A. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry, 31(42), 5556-5576. [Link]
-
Nare, B., Wlodawer, A., & Portevin, D. (2015). Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. Journal of organic chemistry, 80(17), 8639-8646. [Link]
-
Acree, T. E., & Arn, H. (2004). Studies on the quantitative relationship between the olfactory thresholds of pyrazine derivatives and their molecular structures. Flavor chemistry: industrial and academic research, 874, 1-13. [Link]
-
Zhang, L., Wang, Y., Zhang, Y., & Li, J. (2014). Synthesis of bortezomib. Chinese Journal of Pharmaceuticals, 45(1), 23-25. [Link]
-
Chaisi, T., & Venter, H. (2019). Synthesis of pyrazinamide analogues and their antitubercular bioactivity. Medicinal Chemistry Research, 28(11), 1905-1913. [Link]
-
Li, Y., Zhang, Y., & Wang, Y. (2020). Synthetic route of pyrazinamide derivatives. RSC advances, 10(16), 9494-9501. [Link]
-
Wang, F., Li, Y., & Zhang, Y. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. RSC advances, 7(71), 44781-44788. [Link]
-
Kumar, D., Kumar, A., & Singh, A. (2023). Synthesis and biological evaluation of 1, 3, 4-oxadiazole bearing pyrimidine-pyrazine derivatives as anticancer agents. Journal of Molecular Structure, 1282, 135216. [Link]
-
Patsnap. (n.d.). Method for preparing intermediate used for synthesizing bortezomib. Eureka. [Link]
-
da Silva, A. C., de Souza, M. V. N., & de Almeida, M. V. (2019). Pyrazinamide–isoniazid hybrid: synthesis optimisation, characterisation, and antituberculous activity. Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 435-446. [Link]
-
Al-Mekhlafi, F. A., Al-Salahi, R., Al-Qurain, A. A., & Al-Shamahy, H. A. (2023). Molecular Modeling Reveals Selective AChE Inhibitor Against Bemisia tabaci Pest. International Journal of Molecular Sciences, 24(24), 17351. [Link]
-
Abdel-Gawad, N. M., George, R. F., & El-Gamal, K. M. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]
-
Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-cancer agents in medicinal chemistry, 25(3), 151-163. [Link]
-
Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-cancer agents in medicinal chemistry, 25(3), 151-163. [Link]